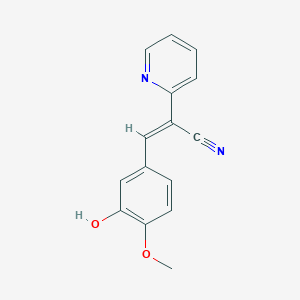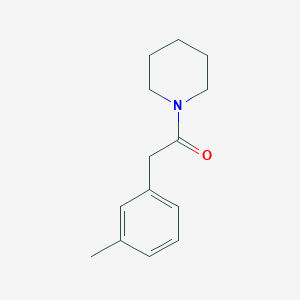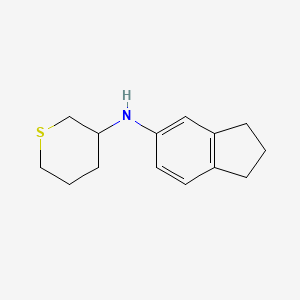
(Z)-3-(3-hydroxy-4-methoxyphenyl)-2-pyridin-2-ylprop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(3-hydroxy-4-methoxyphenyl)-2-pyridin-2-ylprop-2-enenitrile is a chemical compound that belongs to the class of nitrile-containing compounds. It has been the subject of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of (Z)-3-(3-hydroxy-4-methoxyphenyl)-2-pyridin-2-ylprop-2-enenitrile is not fully understood. However, it has been suggested that it exerts its therapeutic effects by modulating various signaling pathways in the body, such as the NF-κB and Nrf2 pathways. It has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that (Z)-3-(3-hydroxy-4-methoxyphenyl)-2-pyridin-2-ylprop-2-enenitrile exhibits various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in the body. It has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which protect the body from oxidative stress. Furthermore, it has been found to inhibit the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of (Z)-3-(3-hydroxy-4-methoxyphenyl)-2-pyridin-2-ylprop-2-enenitrile for lab experiments is that it is relatively easy to synthesize. It is also stable under normal laboratory conditions. However, one of the limitations of this compound is that it is not very soluble in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the research on (Z)-3-(3-hydroxy-4-methoxyphenyl)-2-pyridin-2-ylprop-2-enenitrile. One direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as a therapeutic agent for diabetes. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its pharmacological properties.
Métodos De Síntesis
The synthesis of (Z)-3-(3-hydroxy-4-methoxyphenyl)-2-pyridin-2-ylprop-2-enenitrile involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with 2-pyridinecarboxaldehyde in the presence of potassium hydroxide and acetic acid. The resulting product is then treated with sodium cyanide to obtain (Z)-3-(3-hydroxy-4-methoxyphenyl)-2-pyridin-2-ylprop-2-enenitrile.
Aplicaciones Científicas De Investigación
(Z)-3-(3-hydroxy-4-methoxyphenyl)-2-pyridin-2-ylprop-2-enenitrile has been the subject of scientific research due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and diabetes.
Propiedades
IUPAC Name |
(Z)-3-(3-hydroxy-4-methoxyphenyl)-2-pyridin-2-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-19-15-6-5-11(9-14(15)18)8-12(10-16)13-4-2-3-7-17-13/h2-9,18H,1H3/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKXKXMIARULOL-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C2=CC=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C2=CC=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[Ethyl(thieno[2,3-d]pyrimidin-4-yl)amino]-2-methylpropanoic acid](/img/structure/B7568250.png)


![2-[(2-Chloro-4-fluorophenyl)sulfonyl-methylamino]-2-methylpropanoic acid](/img/structure/B7568272.png)
![2-[Benzenesulfonyl(methyl)amino]-2-methylpropanoic acid](/img/structure/B7568287.png)

![2-[4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1,4-diazepan-1-yl]acetic acid](/img/structure/B7568309.png)
![3-[(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamino)methyl]benzoic acid](/img/structure/B7568317.png)
![5-[(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamino)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B7568320.png)


![(E)-3-[3-(4-fluorophenyl)-1-phenyl-pyrazol-4-yl]-1-(2-thienyl)prop-2-en-1-one](/img/structure/B7568350.png)

![3-Azaspiro[5.5]undecan-3-yl(cyclopropyl)methanone](/img/structure/B7568366.png)